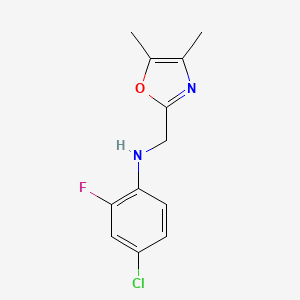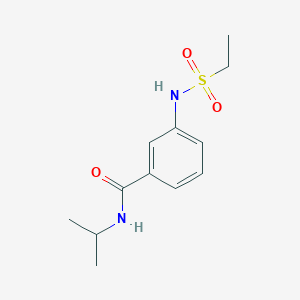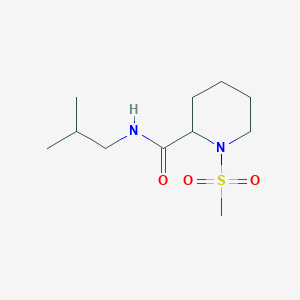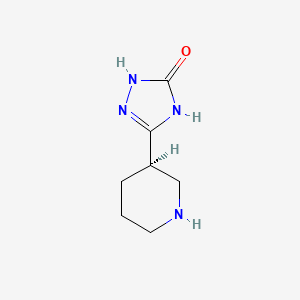
3-(Benzyloxy)-2-methoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-2-methoxypropan-1-amine is an organic compound with a molecular formula of C11H17NO2 This compound features a benzyloxy group attached to a methoxypropan-1-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methoxypropan-1-amine typically involves the reaction of benzyl alcohol with 3-chloro-2-methoxypropan-1-amine under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzyloxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures consistent quality and scalability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-2-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: Benzylamine or benzyl alcohol.
Substitution: Azides or thiol derivatives.
Applications De Recherche Scientifique
3-(Benzyloxy)-2-methoxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Benzyloxy)-2-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Benzyloxy)-2-hydroxypropan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Benzyloxy)-2-chloropropan-1-amine: Contains a chlorine atom instead of a methoxy group.
3-(Benzyloxy)-2-ethoxypropan-1-amine: Features an ethoxy group instead of a methoxy group.
Uniqueness
3-(Benzyloxy)-2-methoxypropan-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-methoxy-3-phenylmethoxypropan-1-amine |
InChI |
InChI=1S/C11H17NO2/c1-13-11(7-12)9-14-8-10-5-3-2-4-6-10/h2-6,11H,7-9,12H2,1H3 |
Clé InChI |
ZLDGMJSZBZHNFB-UHFFFAOYSA-N |
SMILES canonique |
COC(CN)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)

![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
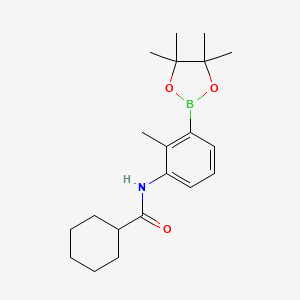
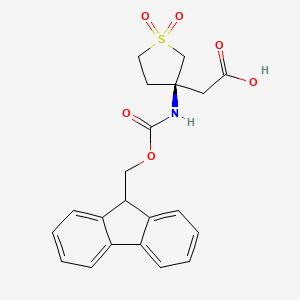
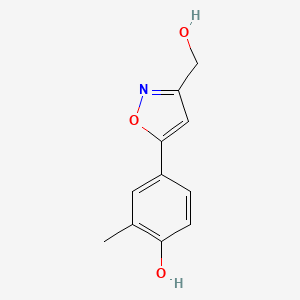

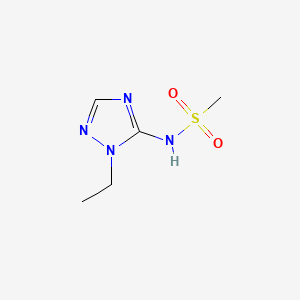
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
